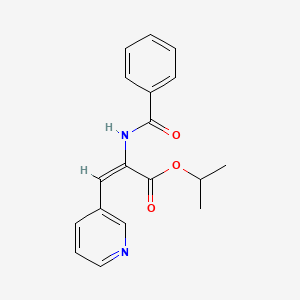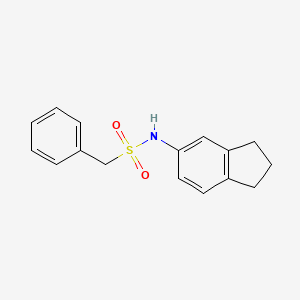![molecular formula C16H24N2O B5291712 2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5291712.png)
2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide, also known as Tapentadol, is a synthetic opioid used as an analgesic for the treatment of moderate to severe pain. It was first approved by the FDA in 2008 and has since gained popularity as an alternative to traditional opioids due to its unique mechanism of action and fewer side effects.
Mechanism of Action
2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide's dual mechanism of action allows for effective pain relief by targeting both the opioid and noradrenergic pathways. As a mu-opioid receptor agonist, it binds to the opioid receptors in the brain and spinal cord, reducing the transmission of pain signals. As a norepinephrine reuptake inhibitor, it increases the levels of norepinephrine in the brain, which helps to modulate pain perception.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide's effects on the body are similar to those of other opioids, including pain relief, sedation, and respiratory depression. However, because of its dual mechanism of action, it has been shown to have fewer side effects than traditional opioids, such as constipation and nausea.
Advantages and Limitations for Lab Experiments
2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide's unique mechanism of action and fewer side effects make it an attractive option for researchers studying pain management and opioid pharmacology. However, its potency and potential for abuse make it a challenging substance to work with in a laboratory setting.
Future Directions
There are several areas of research that could benefit from further investigation into the properties and potential therapeutic applications of 2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide. These include:
1. Developing new formulations of 2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide that can be delivered through alternative routes, such as transdermal patches or sublingual tablets.
2. Investigating the potential of 2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide as a treatment for neuropathic pain, which is often difficult to manage with traditional opioids.
3. Exploring the use of 2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide in combination with other pain medications to improve pain relief while reducing the risk of side effects.
4. Studying the long-term effects of 2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide use on patients, particularly in terms of tolerance and dependence.
In conclusion, 2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide is a unique and promising opioid with a dual mechanism of action and fewer side effects than traditional opioids. Its potential therapeutic applications and properties make it an attractive subject for scientific research, and further investigation into its properties and potential uses is needed to fully understand its potential as a pain management medication.
Synthesis Methods
2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide is synthesized through a multi-step process that involves the reaction of 2-methylphenylacetonitrile with piperidine, followed by reduction with hydrogen gas over a palladium catalyst. The resulting intermediate is then reacted with acetic anhydride to form the final product, 2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide.
Scientific Research Applications
2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide has been the subject of numerous scientific studies, both in vitro and in vivo, to better understand its mechanism of action and potential therapeutic applications. It has been shown to have a dual mechanism of action, acting as both a mu-opioid receptor agonist and a norepinephrine reuptake inhibitor, which allows for effective pain relief with fewer side effects than traditional opioids.
properties
IUPAC Name |
2-(2-methylphenyl)-N-(2-piperidin-1-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-14-7-3-4-8-15(14)13-16(19)17-9-12-18-10-5-2-6-11-18/h3-4,7-8H,2,5-6,9-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPFPQURWSIDAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199103 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B5291629.png)
![2-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5291632.png)
![4-{4-[(2-chlorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5291644.png)
![6-{[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5291654.png)
![2-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-nitrophenol](/img/structure/B5291661.png)
![6-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5291667.png)
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea hydrochloride](/img/structure/B5291671.png)
![2-(3-chloro-4-hydroxyphenyl)-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5291675.png)


![4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-methyl-5(4H)-isoxazolone](/img/structure/B5291701.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B5291704.png)
![2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B5291711.png)
